![molecular formula C44H76NO8P B3044296 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 40811-59-4](/img/structure/B3044296.png)
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Vue d'ensemble
Description
The compound 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex lipid molecule that plays significant roles in biological systems. It is known for its intricate structure, combining long-chain polyunsaturated fatty acids with a phospholipid backbone. This unique arrangement makes it an essential component in cellular membranes, contributing to their fluidity and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves the esterification of 2,3-dihydroxypropyl phosphate with (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. The process typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds under mild conditions. The reaction is carried out in an organic solvent, like dichloromethane, at low temperatures to prevent unwanted side reactions.
Industrial Production Methods:
Industrial production of 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate often involves enzymatic methods to ensure high specificity and yield. Lipase enzymes are used to catalyze the esterification process, allowing for a more environmentally friendly and efficient production compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon bonds in the fatty acid chains. This can lead to the formation of hydroperoxides and subsequent breakdown products.
Reduction: : Reduction reactions are less common but can occur under specific conditions, leading to the saturation of the double bonds in the fatty acid chains.
Substitution: : The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups under the influence of nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, oxygen, or peroxyl radicals.
Reducing agents: : Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Nucleophiles: : Ammonia, primary amines, or alcohols for substitution reactions.
Major Products:
Oxidation: : Hydroperoxides, aldehydes, and ketones.
Reduction: : Saturated fatty acids.
Substitution: : Varied phosphorylated derivatives.
Applications De Recherche Scientifique
This compound is invaluable in scientific research due to its involvement in cellular signaling and membrane structure:
Chemistry: : Studied for its reactivity and synthesis pathways.
Biology: : Essential in the study of membrane dynamics and lipid-protein interactions.
Medicine: : Investigated for its role in metabolic diseases and its potential as a therapeutic target.
Industry: : Used in the formulation of specialized lipids for nutritional supplements and pharmaceuticals.
Mécanisme D'action
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its incorporation into cellular membranes. It influences membrane fluidity and participates in signaling pathways by interacting with proteins and other lipids. The unsaturated fatty acid chains allow for dynamic adjustments in membrane rigidity, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other phospholipids, this compound stands out due to its long-chain polyunsaturated fatty acids, which provide unique biophysical properties. Similar compounds include:
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): : Common in lung surfactants but lacks the polyunsaturated chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): : Contains unsaturated fatty acids but with different chain lengths and positions.
1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC): : Similar in structure but differs in the degree and position of unsaturation.
This compound's specific fatty acid composition imparts distinct functional roles, making it a subject of extensive research in various scientific fields.
Propriétés
IUPAC Name |
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,42H,6-7,12-13,18-19,24-41H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFQTJOJZELMD-RSLAUBRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40811-59-4 | |
| Record name | Choline, phosphate, ester with 1,2-dilinolenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040811594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


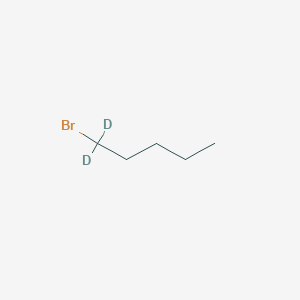
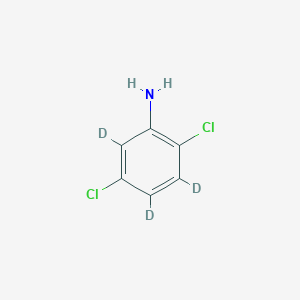
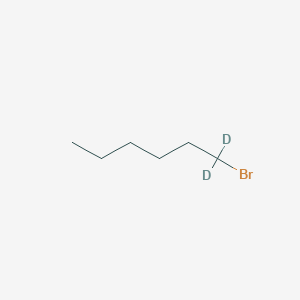
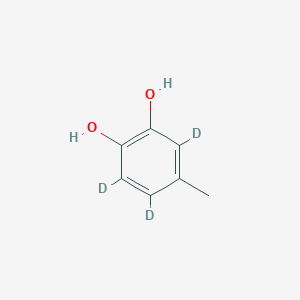

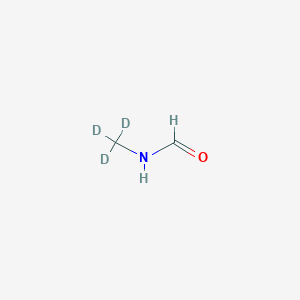
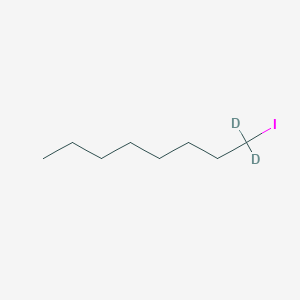
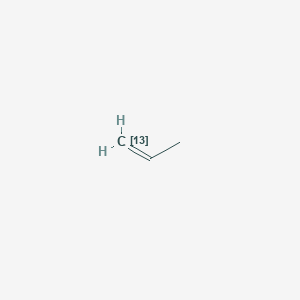
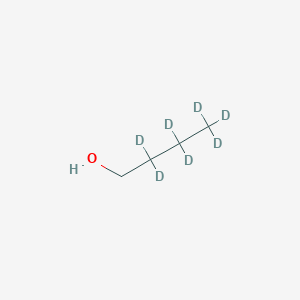
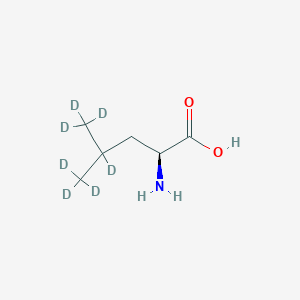
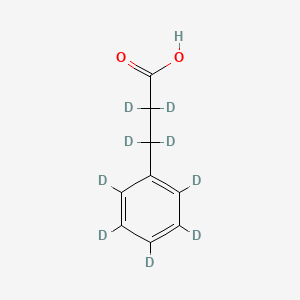
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)

![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)
